molecular formula C15H11Cl3N2O2 B13719235 Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate

Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate

Cat. No.: B13719235
M. Wt: 357.6 g/mol
InChI Key: SPPGEAMDTWOCQZ-XSFVSMFZSA-N
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Description

Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is a hydrazone-based organic compound featuring a benzyl ester group, a chloro substituent at the α-position, and a 2,6-dichlorophenyl-substituted hydrazone moiety. The 2,6-dichlorophenyl group introduces steric and electronic effects that influence reactivity, while the benzyl ester enhances solubility in organic solvents compared to ethyl or methyl esters.

Properties

Molecular Formula

C15H11Cl3N2O2

Molecular Weight

357.6 g/mol

IUPAC Name

benzyl (2E)-2-chloro-2-[(2,6-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C15H11Cl3N2O2/c16-11-7-4-8-12(17)13(11)19-20-14(18)15(21)22-9-10-5-2-1-3-6-10/h1-8,19H,9H2/b20-14+

InChI Key

SPPGEAMDTWOCQZ-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=N\NC2=C(C=CC=C2Cl)Cl)/Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=NNC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate typically involves the following key steps:

  • Preparation of the benzyl ester of 2-chloroacetic acid or its derivatives.
  • Formation of the hydrazone by reaction of the ester with 2,6-dichlorophenyl hydrazine or a corresponding diazonium salt.
  • Halogenation or chlorination to introduce or maintain the 2-chloro substituent on the acetyl moiety.

Esterification to Form Benzyl 2-chloroacetate

One foundational step is the synthesis of benzyl acetate derivatives. According to patent CN104402719A, benzyl acetate can be prepared by reacting organic amines with benzyl chloride under controlled temperatures (60–90 °C) in the presence of phase transfer catalysts, followed by esterification with sodium acetate and sodium carbonate. This method offers high yield and purity due to efficient phase transfer catalysis and impurity removal steps, which are crucial for obtaining clean benzyl esters as intermediates.

Step Reagents/Conditions Outcome
1 Organic amine + benzyl chloride (60-90 °C, 15-60 min) Formation of phase transfer catalyst feed solution
2 Sodium acetate, sodium carbonate, water Esterification to benzyl acetate crude product
3 Washing and impurity removal Pure benzyl acetate product

Hydrazone Formation with 2,6-Dichlorophenyl Hydrazine

The hydrazone linkage is formed by condensation of the benzyl 2-chloroacetate with 2,6-dichlorophenyl hydrazine or its diazonium salt. Literature on related hydrazonoacetate compounds (e.g., CN104130159A) describes the use of phase transfer catalysts such as quaternary ammonium salts (e.g., triethylbenzylammonium chloride) to facilitate the reaction between 2-chloroacetoacetate derivatives and aromatic diazonium salts. This approach improves reaction homogeneity and yield by enhancing the transfer of ionic species across phases.

Catalyst Type Examples Role in Reaction
Quaternary ammonium salts Triethylbenzylammonium chloride, tetrabutylammonium chloride Phase transfer catalyst, improves reaction rate and yield
Crown ethers, PEGs Known phase transfer catalysts Alternative catalysts for ionic transfer

The reaction is typically performed at low temperatures (below 15 °C, preferably below 10 °C) to minimize side reactions and impurity formation.

Halogenation and Chlorination Steps

Chlorination to introduce or maintain the 2-chloro substituent on the acetyl moiety can be achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example, in related hydrazone syntheses, thionyl chloride in dry chloroform was added dropwise to the hydrazone intermediate at room temperature, followed by reflux, yielding chlorinated hydrazone derivatives as precipitated solids.

Reagent Solvent Conditions Purpose
Thionyl chloride Dry chloroform Dropwise addition, RT, then reflux 2 h Chlorination of hydrazone intermediate
Phosphorus oxychloride N,N-dimethylformamide Heating at 80 °C for 8 h Alternative chlorinating agent for hydrazone derivatives

Reaction Conditions and Solvent Effects

The choice of solvent and reaction conditions significantly affects yield and purity:

  • Ethanol and methanol are common solvents for hydrazone formation; however, methanol may lead to insoluble by-products and lower purity, requiring cumbersome post-reaction processing.
  • Ethyl acetate is used but can cause biphasic reactions with water, leading to longer reaction times and more impurities.
  • Acetonitrile has been used for related alkylation reactions with good control and product isolation.
  • Temperature control is critical, with many reactions performed at or below room temperature to prevent side reactions.

Summary of Preparation Protocol

Step Reaction Type Reagents/Conditions Notes/Outcome
1 Esterification Benzyl chloride + organic amine, phase transfer catalyst, 60-90 °C High purity benzyl acetate intermediate
2 Hydrazone formation Benzyl 2-chloroacetate + 2,6-dichlorophenyl hydrazine or diazonium salt, phase transfer catalyst, <15 °C Efficient coupling with high yield and reduced impurities
3 Chlorination Thionyl chloride or POCl₃ in dry chloroform or DMF, reflux or 80 °C Introduction/maintenance of 2-chloro group, clean product isolation
4 Purification Washing, recrystallization, chromatography Ensures product purity and removal of by-products

Research Findings and Perspectives

  • The use of phase transfer catalysts, especially quaternary ammonium salts, is crucial for improving the reaction efficiency and yield in hydrazone formation steps involving halogenated aromatic compounds.
  • Chlorination with thionyl chloride or phosphorus oxychloride is well-established for introducing chloro groups into hydrazone intermediates, with reaction conditions optimized to avoid decomposition or side reactions.
  • Solvent choice impacts reaction kinetics and product purity significantly; polar aprotic solvents like acetonitrile or carefully controlled alcohol solvents are preferred for homogeneous reactions.
  • The esterification step benefits from phase transfer catalysis and controlled pH to maximize yield and purity of benzyl esters, which are key intermediates in the synthesis.
  • Overall, the multi-step synthesis requires careful control of temperature, solvent, and catalyst to achieve high yields and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in different reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (Compound 4b)

Structure: Differs in ester group (ethyl vs. benzyl) and phenyl substituent (unsubstituted vs. 2,6-dichloro). Reactivity: In reactions with hydrazinecarbodithioates (e.g., compound 3), 4b forms thiadiazole derivatives (e.g., 9b) via thiohydrazonate intermediates. The ethyl ester offers moderate solubility, but the absence of chlorine substituents on the phenyl ring reduces steric hindrance, enabling faster cyclization .

Ethyl 2-bromo-2-(2-benzylhydrazono)acetate

Structure : Bromine replaces chlorine at the α-position; benzylhydrazine replaces 2,6-dichlorophenylhydrazine.
Reactivity : Bromine’s higher leaving-group ability enhances nucleophilic substitution efficiency. The benzylhydrazone group facilitates hydrogen bonding (N–H···O, 2.965 Å), stabilizing crystal structures .
Applications : Key intermediate for NMDA receptor antagonists and thiadiazole-based analgesics .

Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3)

Structure : Features a 4-methoxyphenyl group instead of 2,6-dichlorophenyl.
Reactivity : The electron-donating methoxy group increases hydrazone stability and alters electronic distribution, slowing electrophilic attacks compared to electron-withdrawing chlorine substituents. This results in divergent reaction pathways, favoring milder conditions for cyclization .
Applications : Utilized in synthesizing aromatic heterocycles for pharmaceutical intermediates .

Comparative Data Table

Compound Ester Group Substituent on Hydrazone α-Halogen Key Reactivity Features Applications
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate Benzyl 2,6-Dichlorophenyl Cl High electrophilicity due to Cl substituents; enhanced solubility Thiadiazole/triazole synthesis
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (4b) Ethyl Phenyl Cl Moderate reactivity; lower steric hindrance Anti-inflammatory thiadiazoles
Ethyl 2-bromo-2-(2-benzylhydrazono)acetate Ethyl Benzyl Br Faster substitution due to Br; hydrogen bonding NMDA antagonists, analgesics
Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate Ethyl 4-Methoxyphenyl Cl Electron-rich hydrazone; stable intermediates Aromatic heterocycle synthesis

Q & A

Q. What are the optimal synthetic routes for Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate?

The compound is synthesized via condensation between a hydrazine derivative (e.g., 2,6-dichlorophenylhydrazine) and a chloro-substituted carbonyl precursor (e.g., benzyl chloroacetate). Key steps include nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the hydrazone linkage. Reaction conditions (e.g., anhydrous solvents like THF, temperatures of 0–5°C for stability) and stoichiometric ratios are critical to minimize side reactions. Purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR identify hydrazone protons (~8–10 ppm) and ester carbonyl signals (~170 ppm). The 2,6-dichlorophenyl group shows distinct aromatic splitting patterns.
  • IR : Stretching frequencies for C=O (ester, ~1740 cm1^{-1}) and C=N (hydrazone, ~1600 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., Cl, F) influence reaction kinetics and stability?

The 2,6-dichlorophenyl group stabilizes the hydrazone linkage via resonance and inductive effects, reducing hydrolysis susceptibility. Chlorine substituents increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attack during synthesis. However, steric hindrance from ortho-chlorines may reduce reaction yields, requiring optimized solvent systems (e.g., DMF for polar intermediates) .

Q. What crystallographic approaches resolve the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement and ORTEP-3 for 3D visualization. Key parameters:

  • Space group determination (e.g., monoclinic P21/cP2_1/c).
  • Hydrogen bonding networks between hydrazone N–H and ester carbonyl groups.
  • Displacement parameters to assess thermal motion. The WinGX suite integrates data processing, solution, and refinement, ensuring reproducibility .

Q. How can researchers resolve contradictions in reported synthetic yields?

Variability arises from:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions.
  • Catalysts : Base catalysts (e.g., triethylamine) vs. acid catalysts (e.g., HCl) alter reaction pathways.
  • Purification : Gradient elution in chromatography vs. recrystallization impacts purity. Systematic Design of Experiments (DoE) with variables (temperature, solvent, catalyst) identifies optimal conditions .

Q. What biological targets are implicated based on structural analogs?

Analogous hydrazones (e.g., Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)hydrazono]acetate) inhibit enzymes like thrombin and factor Xa in coagulation pathways. The 2,6-dichlorophenyl group may enhance binding to hydrophobic pockets in serine proteases. In vitro assays (e.g., fluorogenic substrate cleavage) validate target engagement .

Q. What analytical methods ensure pharmacopeial-grade purity?

  • EP Reference Standards : Compare retention times and UV spectra against certified impurities (e.g., aceclofenac-related compounds).
  • Chiral HPLC : Resolves enantiomeric impurities using cellulose-based columns.
  • Karl Fischer Titration : Quantifies residual water (<0.1% w/w) .

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